Regioisomeric Selectivity: Pyrano[3,2-c]pyridine Outperforms Pyrano[3,4-c]pyridine and Pyrano[4,3-c]pyridine in Antihypertensive Potency
In a direct comparative study of pyranopyridine regioisomers as cromakalim analog replacements, only the pyrano[3,2-c]pyridine series produced potent blood pressure-lowering activity in spontaneously hypertensive rats (SHR). The pyrano[3,4-c]pyridine and pyrano[4,3-c]pyridine isomers were markedly less active, establishing that regioisomeric substitution with non-[3,2-c] scaffolds leads to significant or total loss of antihypertensive efficacy [1].
| Evidence Dimension | Antihypertensive potency rank-order by scaffold regioisomer |
|---|---|
| Target Compound Data | Pyrano[3,2-c]pyridine regioisomer: most potent antihypertensive series among all pyranopyridine regioisomers tested |
| Comparator Or Baseline | Pyrano[3,4-c]pyridine and pyrano[4,3-c]pyridine regioisomers: significantly lower potency; position of nitrogen atom critical for activity |
| Quantified Difference | Pyrano[3,2-c]pyridines identified as the only highly active regioisomer class; alternative regioisomers show substantially reduced or negligible antihypertensive effect [1] |
| Conditions | Spontaneously hypertensive rat (SHR) model; oral administration; blood pressure monitoring |
Why This Matters
Procurement of the incorrect pyranopyridine regioisomer as a building block guarantees synthesis of pharmacologically inferior or inactive final compounds, wasting synthesis resources and delaying lead optimization.
- [1] Burrell G, Cassidy F, Evans JM, Lightowler JE, Stemp G. Variation in the aromatic ring of cromakalim: antihypertensive activity of pyranopyridines and 6-alkyl-2H-1-benzopyrans. J Med Chem. 1990;33(11):3023-3027. doi:10.1021/jm00173a018 View Source
